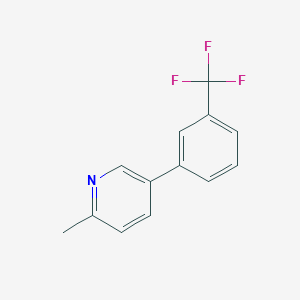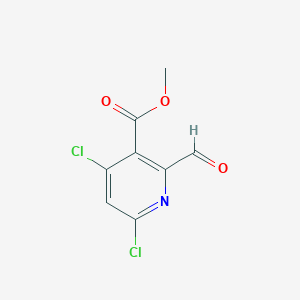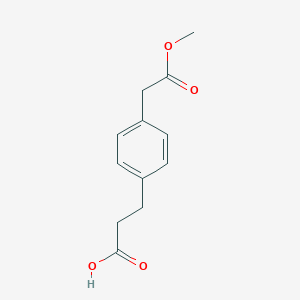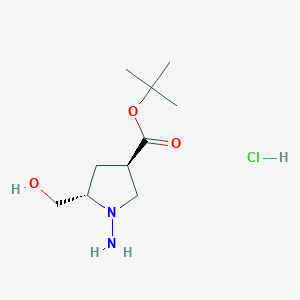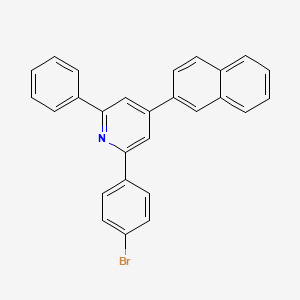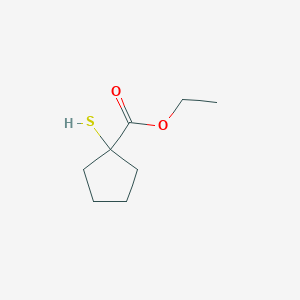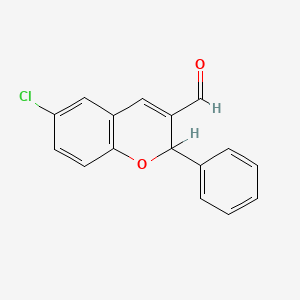
6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde is a chemical compound belonging to the class of benzopyran derivatives It features a chloro group at the 6th position, a phenyl group at the 2nd position, and a carboxaldehyde group at the 3rd position on the benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-phenyl-2H-1-benzopyran-3-carboxaldehyde and a chlorinating agent.
Chlorination Reaction: The chlorination reaction is carried out under controlled conditions, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 6th position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxylic acid.
Reduction: The major product is 6-Chloro-2-phenyl-2H-1-benzopyran-3-ol.
Substitution: The major products depend on the nucleophile used, such as 6-hydroxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde when using hydroxide ions.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Coumarin: A benzopyran derivative without the chloro group.
Chromone: A benzopyran derivative with a hydroxyl group at the 3rd position.
4-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde: A structural isomer with the chloro group at the 4th position.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
57543-48-3 |
|---|---|
Molekularformel |
C16H11ClO2 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
6-chloro-2-phenyl-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C16H11ClO2/c17-14-6-7-15-12(9-14)8-13(10-18)16(19-15)11-4-2-1-3-5-11/h1-10,16H |
InChI-Schlüssel |
SFVYDUOUYMEYAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


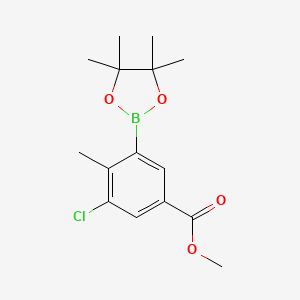
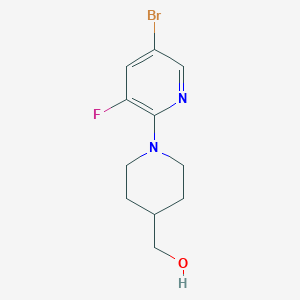


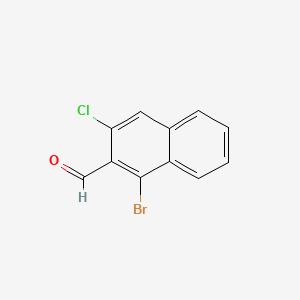
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
